molecular formula C8H8INO B8751632 1-cyclopropyl-4-iodopyridin-2(1H)-one

1-cyclopropyl-4-iodopyridin-2(1H)-one

Cat. No.: B8751632
M. Wt: 261.06 g/mol
InChI Key: KQBHKERQMPFHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-4-iodopyridin-2(1H)-one is a pyridinone derivative characterized by a cyclopropyl substituent at the N1 position and an iodine atom at the C4 position. The iodine substituent enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the cyclopropyl group confers steric and electronic effects that modulate binding affinity and metabolic stability .

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

1-cyclopropyl-4-iodopyridin-2-one

InChI

InChI=1S/C8H8INO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2

InChI Key

KQBHKERQMPFHPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC(=CC2=O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridin-2(1H)-one Core

The pyridin-2(1H)-one core is a versatile template for drug discovery. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties References
1-Cyclopropyl-4-iodopyridin-2(1H)-one N1: Cyclopropyl; C4: Iodo High electrophilicity at C4; enhanced metabolic stability due to cyclopropyl group
4-Iodo-1-methylpyridin-2(1H)-one N1: Methyl; C4: Iodo Simpler synthesis but lower metabolic stability compared to cyclopropyl analogs
5-Iodo-6-methylpyridin-2(1H)-one C5: Iodo; C6: Methyl Altered regioselectivity in cross-coupling reactions; reduced steric hindrance
6-Hydroxy-4-iodopyridin-2(1H)-one C4: Iodo; C6: Hydroxy Increased solubility but susceptibility to oxidation at C6
3-Chloro-1-isopropyl-4-methylpyridin-2(1H)-one N1: Isopropyl; C3: Chloro; C4: Methyl Enhanced halogen bonding potential; bulky isopropyl group limits ring flexibility

Key Observations :

  • The cyclopropyl group at N1 in the target compound improves metabolic stability compared to methyl or isopropyl substituents, which are more prone to oxidative degradation .
  • Iodine at C4 offers superior reactivity for Suzuki-Miyaura couplings compared to bromine or chlorine analogs, though it increases molecular weight and may reduce solubility .

Physicochemical and Spectroscopic Properties

Comparative NMR data (1H and 13C) highlights electronic effects of substituents:

Compound 1H NMR Shifts (ppm) 13C NMR Shifts (ppm) Notes
This compound H3: 6.45; H5: 7.12 (DMSO-d6) C4: 98.2; C2=O: 165.3 Cyclopropyl protons resonate at 1.2–1.5 ppm
6-Hydroxy-4-iodopyridin-2(1H)-one H3: 6.30; H5: 7.05 (DMSO-d6) C4: 96.8; C6-OH: 158.7 Hydroxy group causes downfield shift at C6
1-Hydroxy-4-methylpyridin-2(1H)-one H3: 6.25; H5: 6.90 (CDCl3) C4: 22.1; C2=O: 163.5 Methyl group at C4 simplifies splitting


Key Findings :

  • The iodine atom at C4 induces significant deshielding in both 1H and 13C spectra compared to methyl or hydroxy substituents .
  • Cyclopropyl groups introduce distinct splitting patterns in 1H NMR due to their rigid, three-membered ring structure .
Antiviral Activity:
  • Dihydropyrimidin-2(1H)-one analogs (e.g., 4-cyclopropyl derivatives) exhibit potent HIV-1 reverse transcriptase inhibition but suffer from oxidative metabolism of alkyl groups .
  • This compound is a candidate for optimizing metabolic stability in such scaffolds, as cyclopropane rings resist cytochrome P450-mediated oxidation .
Enzyme Inhibition:
  • 2,3-Dihydroquinazolin-4(1H)-one derivatives (e.g., MHY2251) demonstrate SIRT1 inhibition, but their pyridinone analogs show reduced off-target effects due to altered ring electronics .

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